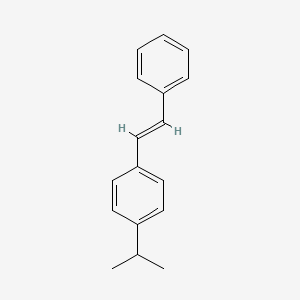

1-Isopropyl-4-(2-phenylvinyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

40231-48-9 |

|---|---|

Molecular Formula |

C17H18 |

Molecular Weight |

222.32 g/mol |

IUPAC Name |

1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |

InChI |

InChI=1S/C17H18/c1-14(2)17-12-10-16(11-13-17)9-8-15-6-4-3-5-7-15/h3-14H,1-2H3/b9-8+ |

InChI Key |

SYHLZZJWGVXLLZ-CMDGGOBGSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=CC2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical Structure and Properties of 1-Isopropyl-4-(2-phenylvinyl)benzene

Technical Guide for Research & Development

Executive Summary & Molecular Identity[1]

1-Isopropyl-4-(2-phenylvinyl)benzene , commonly known as 4-isopropylstilbene , is a functionalized stilbenoid hydrocarbon.[1] Unlike its hydroxylated pharmaceutical derivative Tapinarof (Benvitimod), this molecule serves primarily as a high-purity intermediate in materials science, specifically in the development of organic scintillators, liquid crystals, and fluorescent probes.[1]

This guide provides a rigorous technical analysis of the un-substituted hydrocarbon (CAS 40231-48-9), distinguishing it from its bioactive analogs to ensure precise application in chemical synthesis and material engineering.

Core Identity Matrix

| Feature | Specification |

| IUPAC Name | 1-[(E)-2-phenylethenyl]-4-propan-2-ylbenzene |

| Common Name | 4-Isopropylstilbene; (E)-1-Isopropyl-4-styrylbenzene |

| CAS Number | 40231-48-9 |

| Molecular Formula | C₁₇H₁₈ |

| Molecular Weight | 222.33 g/mol |

| SMILES | CC(C)c1ccc(cc1)/C=C/c2ccccc2 |

| Appearance | White crystalline solid |

Chemical Structure & Electronic Properties

The molecule features a central vinylene bridge (

Stereochemistry

The compound exists primarily as the trans (E) isomer, which is thermodynamically more stable than the cis (Z) isomer due to reduced steric hindrance between the phenyl rings.

-

E-Isomer: Planar geometry, high fluorescence quantum yield, crystalline solid.[1]

-

Z-Isomer: Non-planar (twisted), weak fluorescence, typically an oil or low-melting solid; formed via photo-isomerization of the E-isomer.[1]

Electronic Conjugation & Fluorescence

The isopropyl group at the para position acts as a weak electron-donating group (EDG) via hyperconjugation. This slight electron density push modifies the HOMO-LUMO gap compared to unsubstituted stilbene, resulting in a bathochromic shift (red-shift) in absorption and emission spectra.

-

Absorption

: ~300–310 nm (in ethanol/THF). -

Emission

: ~350–380 nm (Violet/Blue region). -

Application Relevance: This Stokes shift and high quantum efficiency make it a candidate for organic scintillators used in radiation detection.

Synthesis & Production Protocols

Two primary routes are validated for high-purity synthesis: the Heck Coupling (Transition-metal catalyzed) and the Wittig Reaction (Organophosphorus mediated).

Method A: Palladium-Catalyzed Heck Coupling

This method is preferred for industrial scalability due to atom economy and the availability of starting materials.

Reagents:

-

Substrate: 1-Iodo-4-isopropylbenzene (CAS 17356-09-1)[1][2][3]

-

Coupling Partner: Styrene[3]

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂][3]

-

Base: Triethylamine (Et₃N)[3]

Protocol (Self-Validating):

-

Charge: In a dry flask under inert atmosphere (N₂), combine 1-iodo-4-isopropylbenzene (1.0 eq), styrene (1.2 eq), Pd(OAc)₂ (2 mol%), and PPh₃ (4 mol%).

-

Solvent: Add anhydrous DMF or NMP.

-

Base: Add Et₃N (2.0 eq) via syringe.

-

Reaction: Heat to 100°C for 12–24 hours. Monitor via TLC (Hexane/EtOAc 95:5).

-

Workup: Cool, dilute with water, extract with dichloromethane. Wash organic layer with brine, dry over MgSO₄.[1][5]

-

Purification: Recrystallize from hot ethanol or purify via silica gel chromatography (100% Hexanes) to isolate the trans-isomer.

Figure 1: Catalytic cycle for the Heck synthesis of 4-isopropylstilbene.

Method B: Wittig Olefination

Preferred for laboratory-scale synthesis where strict stereocontrol is less critical, though it produces a mixture of E/Z isomers requiring iodine-catalyzed photoisomerization to convert to pure E.[1]

Reaction: 4-Isopropylbenzaldehyde + Benzyltriphenylphosphonium chloride

Physicochemical Properties Data

The following data is consolidated from experimental analogs and predicted models for the C17H18 hydrocarbon.

| Property | Value / Range | Notes |

| Physical State | White Crystalline Solid | Purified trans-isomer |

| Melting Point | 85–95°C (Estimated) | Lower than trans-stilbene (124°C) due to isopropyl bulk |

| Boiling Point | 330–340°C | At 760 mmHg |

| Solubility | Soluble in DCM, Toluene, THF | Insoluble in water |

| Fluorescence | Blue (400–420 nm emission) | Strong UV excitation response |

| Density | ~1.02 g/cm³ | Predicted |

Spectral Validation (NMR)

To verify the synthesis of (E)-1-isopropyl-4-styrylbenzene , use the following ¹H NMR diagnostic signals (in CDCl₃, 400 MHz):

-

Isopropyl Group:

-

Vinylic Protons (Trans):

-

7.05–7.15 ppm (Doublet, 2H,

-

7.05–7.15 ppm (Doublet, 2H,

-

Aromatic Region:

- 7.20–7.55 ppm (Multiplet, 9H, Phenyl ring protons).[1]

Applications & Research Context

Organic Scintillators

4-Isopropylstilbene acts as a primary fluor or wavelength shifter in plastic scintillators (e.g., polystyrene matrices). Its high solubility in organic monomers allows for higher doping concentrations compared to unsubstituted stilbene, improving radiation detection efficiency for neutron/gamma discrimination.[1]

Liquid Crystals

The rod-like (calamitic) shape of the 4-isopropylstilbene core makes it a fundamental mesogen. While the pure hydrocarbon has a narrow liquid crystalline range, derivatives (e.g., alkoxy-substituted) are widely used in nematic liquid crystal mixtures for display technologies.[1]

Pharmaceutical Precursor

It serves as the structural skeleton for Tapinarof (3,5-dihydroxy-4-isopropylstilbene) , a non-steroidal anti-inflammatory drug (NSAID) for psoriasis. Researchers often use the hydrocarbon as a control substance in structure-activity relationship (SAR) studies to determine the role of the hydroxyl groups in aryl hydrocarbon receptor (AhR) binding.

Figure 2: Functional applications of the 4-isopropylstilbene scaffold.

Safety & Handling (MSDS Summary)

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Store in a cool, dry place away from light. Stilbenes are photosensitive and will slowly isomerize to the non-fluorescent cis-form upon UV exposure.

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.

References

-

PubChem. (2025). This compound (CID 12910670). National Library of Medicine. [Link]

-

Gopiraman, M. (2013). Carbon Materials Supported Metal Nanostructures for Efficient Catalytic Organic Transformations. Shinshu University, Doctoral Dissertation.[1][6] (Contains NMR data for 1-isopropyl-4-styrylbenzene). [Link]

-

Zhang, Y., et al. (2015).[7] Synthesis of a Benvitimod Impurity: (Z)-3,5-Dihydroxy-4-Isopropylstilbene. Journal of Chemical Research, 39(3), 154–158.[5][8][7] (Provides synthetic context for the isopropyl-stilbene skeleton). [Link]

-

Guastavino, J. F., et al. (2014).[8] Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction.[1][8] The Journal of Organic Chemistry. (Describes synthesis of E-stilbenes including 4-isopropyl derivatives). [Link]

Sources

- 1. CN102657610A - 3,5-dihydroxyl4-isopropyl diphenylethylene micro-emulsion and preparation method thereof - Google Patents [patents.google.com]

- 2. lookchem.com [lookchem.com]

- 3. 1-Iodo-4-isopropylbenzene | 17356-09-1 | Benchchem [benchchem.com]

- 4. studypool.com [studypool.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermodynamic Stability of 1-Isopropyl-4-(2-phenylvinyl)benzene Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and quantifying the thermodynamic stability of the (E) and (Z) isomers of 1-Isopropyl-4-(2-phenylvinyl)benzene. As a substituted stilbene, the geometric isomerism of this compound is a critical determinant of its physical, chemical, and biological properties. This document is structured to provide not only the theoretical underpinnings of isomer stability but also detailed, actionable protocols for its experimental and computational determination, empowering researchers to make data-driven decisions in their work.

The Central Role of Isomeric Stability in Scientific Research

In the realm of molecular science, the spatial arrangement of atoms distinguishes one isomer from another, often leading to vastly different properties and functions. For stilbene derivatives like this compound, the cis/trans (or (Z)/(E)) configuration around the central carbon-carbon double bond is of paramount importance. The (E)-isomer, with the phenyl groups on opposite sides of the double bond, and the (Z)-isomer, with them on the same side, can exhibit distinct pharmacological activities, photochemical behaviors, and material characteristics.

A thorough understanding of the thermodynamic stability of these isomers is crucial for:

-

Pharmaceutical Development: The therapeutic efficacy and safety of a drug can be exclusive to one isomer. Knowledge of which isomer is more stable informs formulation strategies to prevent conversion to a less active or potentially toxic form.

-

Materials Science: In the design of photo-switchable materials and molecular machines, the relative stabilities of the isomeric states and the energy barriers between them dictate the performance and efficiency of the material.[1]

-

Chemical Synthesis: Optimizing reaction conditions to favor the formation of the thermodynamically more stable product can significantly improve yields and reduce purification costs.[2]

This guide will equip you with the necessary tools to dissect the thermodynamic landscape of this compound isomers.

Fundamental Principles Governing Isomer Stability

The thermodynamic stability of an alkene isomer is primarily dictated by the energetic penalties associated with its molecular structure. For this compound, the key factors are:

-

Steric Hindrance: This is the most significant contributor to the energy difference between the (E) and (Z) isomers. In the (Z)-configuration, the bulky isopropyl-substituted phenyl ring and the unsubstituted phenyl ring are forced into close proximity on the same side of the double bond. This leads to repulsive van der Waals interactions, also known as steric strain, which raises the ground-state energy of the molecule.[3][4][5] The (E)-isomer, by contrast, positions these bulky groups on opposite sides, minimizing steric clash and resulting in a lower energy state.[2][3]

-

Electronic Effects and Conjugation: Stilbenes are conjugated systems, with the π-orbitals of the phenyl rings overlapping with the π-orbital of the double bond. This delocalization of electrons is a stabilizing force. The (E)-isomer is typically more planar, allowing for more effective π-conjugation across the molecule. To alleviate the steric strain in the (Z)-isomer, the phenyl rings are often forced to twist out of the plane of the double bond, which disrupts this stabilizing conjugation.

Due to these factors, for most acyclic alkenes, the trans isomer is thermodynamically more stable than the cis isomer.[3][4][6]

Experimental Determination of Thermodynamic Equilibrium

To experimentally quantify the relative thermodynamic stability of the isomers, one must first establish a state of equilibrium between them. This allows for the calculation of the equilibrium constant (Keq) and, subsequently, the Gibbs free energy difference (ΔG°).

Achieving Isomeric Equilibrium: A Practical Protocol

A common and effective method to achieve thermodynamic equilibrium between stilbene isomers is through iodine-catalyzed thermal isomerization.[7][8] The iodine radical acts as a catalyst to facilitate the interconversion of the (Z) and (E) forms at temperatures lower than what would be required for uncatalyzed thermal isomerization.

Experimental Workflow for Iodine-Catalyzed Isomerization

Caption: Workflow for experimental determination of isomerization equilibrium.

Detailed Step-by-Step Methodology:

-

Preparation: Prepare stock solutions of your starting material (e.g., 0.1 mg/mL of this compound) in a suitable high-boiling, inert solvent like toluene. It is best practice to run parallel experiments, one starting with predominantly the (E)-isomer and another with the (Z)-isomer, to demonstrate that the same equilibrium is reached from both directions.

-

Catalyst Addition: To each reaction vial, add a catalytic amount of iodine. A concentration of ~1-2 mol% relative to the substrate is typically sufficient.

-

Equilibration: Place the sealed vials in a temperature-controlled heating block or oil bath set to a constant temperature (e.g., 100 °C). It is crucial to protect the reaction from light to prevent photochemical side reactions.[7]

-

Sampling and Quenching: At predetermined time points (e.g., 1, 2, 4, 8, 16, and 24 hours), withdraw a small aliquot from each reaction. Immediately transfer this aliquot into a vial containing a dilute aqueous solution of sodium thiosulfate. This will quench the reaction by consuming the iodine catalyst.[8]

-

Quantification: Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) with UV detection. The distinct structures of the (E) and (Z) isomers will result in different retention times, allowing for their separation and quantification. The relative concentrations are determined by integrating the peak areas of the two isomers.

-

Confirmation of Equilibrium: Plot the molar fraction of one of the isomers (e.g., % (E)-isomer) against time. The point at which this plot plateaus indicates that thermodynamic equilibrium has been achieved.

Data Analysis and Calculation of ΔG°

Once the equilibrium concentrations of the two isomers are determined, the equilibrium constant is calculated:

Keq = [E-isomer]eq / [Z-isomer]eq

The standard Gibbs free energy of isomerization (ΔG°iso) can then be calculated using the following equation:[8]

ΔG°iso = -RT ln(Keq)

Where:

-

R is the ideal gas constant (8.314 J/mol·K)

-

T is the absolute temperature (in Kelvin) at which the experiment was conducted.

A negative value for ΔG°iso indicates that the (E)-isomer is the more thermodynamically stable product.

Table for Summarizing Experimental Results:

| Parameter | Value |

| Temperature (K) | T |

| Equilibrium Concentration of (E)-isomer (mol/L) | [E]eq |

| Equilibrium Concentration of (Z)-isomer (mol/L) | [Z]eq |

| Equilibrium Constant (Keq) | [E]eq / [Z]eq |

| Gibbs Free Energy of Isomerization (ΔG°iso) (kJ/mol) | -RT ln(Keq) |

Computational Chemistry: An In Silico Approach

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure and energies of molecules, offering a balance of accuracy and computational cost.[9] It can be used to predict the relative stabilities of the this compound isomers, providing valuable insights that complement experimental findings.

Computational Protocol for Isomer Stability

Computational Workflow using DFT

Caption: Workflow for computational determination of isomer stability.

Detailed Computational Steps:

-

Structure Preparation: Build the 3D structures of the (E) and (Z) isomers of this compound.

-

Geometry Optimization: Perform a geometry optimization for each isomer. A widely used and generally reliable functional for such organic molecules is B3LYP, paired with a Pople-style basis set like 6-31G(d).[10] This calculation finds the most stable arrangement of atoms for each isomer in the gas phase.

-

Frequency Analysis: It is essential to perform a frequency calculation on the optimized geometries. This step is a self-validating check: a true minimum on the potential energy surface will have no imaginary frequencies. This calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to calculate the enthalpy (H) and Gibbs free energy (G) at a specified temperature (typically 298.15 K).

-

Energy Comparison: The relative thermodynamic stability is determined by comparing the calculated Gibbs free energies of the two isomers. The isomer with the lower Gibbs free energy is predicted to be the more stable.

Table for Summarizing Computational Results:

| Parameter (at 298.15 K) | (E)-isomer | (Z)-isomer | Difference (ΔG = GE - GZ) |

| Electronic Energy + ZPVE (Hartree) | EE | EZ | - |

| Gibbs Free Energy (Hartree) | GE | GZ | ΔG |

| Gibbs Free Energy Difference (kJ/mol) | - | - | ΔG * 2625.5 |

Synthesizing Insights and Concluding Remarks

The methodologies detailed in this guide provide a comprehensive blueprint for researchers to rigorously assess isomer stability. This fundamental thermodynamic information is a critical prerequisite for the rational design of new pharmaceuticals, the engineering of advanced materials, and the optimization of chemical processes.

References

- Fiveable. (2025, August 15). Cis-trans Isomerism Definition - Organic Chemistry Key Term.

- Holmbom, B., et al. (2021, February 16). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules.

- Fischer, G., et al. (1967). The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives. Journal of the Chemical Society B: Physical Organic.

- Amador, C., et al. (2020, June 2). Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications.

- Wikipedia. (n.d.). Cis–trans isomerism.

- BenchChem. (2025). An In-depth Technical Guide to the Thermodynamic Stability of 1,2-Diiodoethylene Isomers.

- Al-Zoubi, W. (2026, February 10). A Quantum Chemical Study on the Relative Stability of Diaminodinitroethylene Isomers. Chemistry.

- OpenStax. (2023, September 20). 7.6 Stability of Alkenes. Organic Chemistry.

- LibreTexts. (2022, November 11). 10.6: Stability of Alkenes. Chemistry LibreTexts.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2023, July 14). This compound.

- Baker, J., & Wolinski, K. (2011, June 15). Kinetically stable high-energy isomers of C14H12 and C12H10N2 derived from cis-stilbene and cis-azobenzene. Journal of Molecular Modeling.

- Myers, A. B., et al. (1994). Solvent Polarity Effects on CIS-Stilbene Photochemistry from the First Femtoseconds to the Final Products. Journal of the American Chemical Society.

- Chegg. (2022, August 18). Solved: The relative thermodynamic stability of isomeric.

- Fiveable. (n.d.). Density Functional Theory (DFT)

- Reddit. (2018, August 12). [Spoiler] AAMC FL3 C/P #9.

- Zhang, C., et al. (2020, August 2). Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega.

- Raines, R. T., & Eyring, W. L. (1992). Thermodynamic Origin of Prolyl Peptide Bond Isomers. Protein Science.

- Nakashima, T., et al. (2018).

- Stenutz. (n.d.). 1-isopropyl-4-vinylbenzene.

- Sigma-Aldrich. (n.d.). 1-Isopropyl-4-(prop-1-en-2-yl)benzene.

- Organic Syntheses. (n.d.). phenyl vinyl sulfide.

Sources

- 1. Stiff‐Stilbene Photoswitches: From Fundamental Studies to Emergent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. mdpi.com [mdpi.com]

Photophysical Characterization of 4-Isopropylstilbene Derivatives: From Fundamental Dynamics to Pharmaceutical Stability

Topic: Photophysical Characteristics of 4-Isopropylstilbene Derivatives Content Type: Technical Whitepaper / Application Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

The 4-isopropylstilbene scaffold represents a critical junction between fundamental organic photophysics and applied medicinal chemistry. While the unsubstituted stilbene core is the textbook model for photoisomerization dynamics, the introduction of the 4-isopropyl group—often alongside hydroxyl substituents as seen in the therapeutic agent Tapinarof (Benvitimod) —alters the molecular volume, lipophilicity, and electronic distribution. This guide analyzes the photophysical cascade of these derivatives, specifically the competition between radiative decay (fluorescence) and non-radiative torsion (trans-cis isomerization), and translates these mechanisms into actionable protocols for stability testing and drug formulation.

Molecular Architecture & Electronic State

The photophysics of 4-isopropylstilbene derivatives are governed by the conjugation of the central ethylenic bridge with the flanking phenyl rings.

The Chromophore Core

-

Ground State (

): The trans (E) isomer is thermodynamically favored due to reduced steric hindrance between the phenyl rings compared to the cis (Z) isomer. -

Substituent Effect (4-Isopropyl): The isopropyl group acts as a weak electron donor (+I effect). While it does not drastically alter the HOMO-LUMO gap compared to unsubstituted stilbene, it increases the molecular volume and lipophilicity (

), affecting solvation dynamics. -

Auxochromic Modulation (Tapinarof): In 3,5-dihydroxy-4-isopropylstilbene (Tapinarof), the hydroxyl groups act as strong auxochromes. They donate electron density into the

-system, causing a bathochromic (red) shift in absorption, pushing the excitation maximum from the UVC/UVB boundary into the UVA region (315–399 nm).

The Isomerization Barrier

Upon photon absorption (

-

The Phantom State: The molecule relaxes to a twisted "phantom" intermediate (

) where the phenyl rings are perpendicular ( -

Decay: From

, the molecule decays back to the ground state, partitioning into either trans or cis isomers. This rapid non-radiative decay is why stilbenes are generally weakly fluorescent in fluid solution (

Photophysical Characterization Data

Spectral Properties Summary

The following table summarizes the photophysical behaviors of the core scaffold versus the functionalized derivative.

| Parameter | trans-Stilbene (Core) | Tapinarof (Derivative) | Contextual Note |

| Abs Max ( | ~295–300 nm | ~305–320 nm | Red-shift due to -OH auxochromes. |

| Emission Max ( | ~350 nm | ~360–380 nm | Weak emission in fluid; strong in rigid matrices. |

| Fluorescence QY ( | 0.04–0.05 | < 0.05 (Fluid) | Dominated by torsional relaxation. |

| Active Region | UVB | UVA / UVB | Critical for phototoxicity assessment. |

| Photostability | Low (Isomerizes) | Low (Isomerizes + Oxidizes) | Requires opaque packaging. |

Phototoxicity & Stability Profile

For drug development professionals, the photophysics of Tapinarof translates directly to safety profiles.

-

Phototoxicity: Tapinarof exhibits phototoxicity in human keratinocytes (HaCaT) with an

of 3.7 µM under UVA irradiation, compared to a cytotoxicity -

Degradation Pathways:

-

Photoisomerization: trans

cis (Z-isomer is a specified impurity). -

Photocyclization: Formation of phenanthrene derivatives (irreversible).

-

Photooxidation: Dihydroxylation and hydration products.

-

Mechanistic Visualization

The following diagram illustrates the competing pathways upon excitation. In drug formulation, the goal is to inhibit the "Twisting" pathway (via solid-state formulation) and prevent the "Chemical Reaction" pathway (via antioxidants/packaging).

Caption: Excitation pathways of 4-isopropylstilbene. Rapid twisting to the phantom state competes with fluorescence, leading to cis-isomer impurity formation.

Experimental Protocols

Protocol 1: Determination of Photostability (ICH Q1B)

Purpose: To quantify the rate of trans-cis isomerization and degradation under standardized light conditions.

Reagents:

-

Acetonitrile (HPLC Grade)

-

Quartz Cuvettes (1 cm path length)

-

Reference Standard: Pure (E)-Tapinarof

Workflow:

-

Preparation: Dissolve derivative in Acetonitrile to a concentration of 10 µM. Ensure minimal light exposure during prep (use amber glassware).

-

Irradiation: Place sample in a photostability chamber equipped with a UVA source (emission max ~365 nm).

-

Sampling: Aliquot 100 µL at

minutes. -

Analysis (HPLC):

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v) + 0.1% Formic Acid.

-

Detection: UV at 300 nm (isosbestic point preferred if known, otherwise

).

-

-

Calculation: Plot % Recovery of trans-isomer vs. time. Calculate first-order rate constant (

).

Protocol 2: Fluorescence Quantum Yield ( ) Measurement

Purpose: To determine the efficiency of radiative decay, critical for assessing potential as a fluorescent probe or scintillator dopant.

Workflow:

-

Standard Selection: Use Quinine Sulfate in 0.1 M

( -

Absorbance Matching: Prepare solutions of the 4-isopropylstilbene derivative and Quinine Sulfate such that their absorbance at the excitation wavelength (e.g., 310 nm) is identical and below 0.1 A.U. (to avoid inner filter effects).

-

Emission Scan: Record emission spectra (320–550 nm) for both sample and standard using the same slit widths.

-

Integration: Integrate the area under the emission curve (

). -

Calculation:

Where

Applications & Implications

Pharmaceutical (Tapinarof)

The primary application of 4-isopropylstilbene derivatives is in the treatment of plaque psoriasis.[2][3] The molecule functions as an Aryl Hydrocarbon Receptor (AhR) agonist .[2][3][4][5][6]

-

Formulation Strategy: Due to the rapid photoisomerization described above, topical creams must be packaged in opaque tubes. The formulation often includes antioxidants to scavenge radicals formed during the "Oxidation" pathway shown in the diagram.

-

Bioavailability: The lipophilic isopropyl group enhances skin penetration, while the hydroxyl groups facilitate hydrogen bonding within the AhR binding pocket.

Scintillators & Materials

While less common than unsubstituted stilbene, 4-isopropylstilbene can serve as a dopant in organic scintillators. The alkyl group improves solubility in organic liquid scintillator bases (like Linear Alkyl Benzene - LAB).

-

Advantage: Reduced crystallization compared to pure stilbene, allowing for higher loading concentrations in liquid scintillators.

References

-

Bissonnette, R., et al. (2021).[7][8] "Tapinarof in the treatment of psoriasis: A review of the unique mechanism of action of a novel therapeutic aryl hydrocarbon receptor-modulating agent." Journal of the American Academy of Dermatology, 84(4), 1059-1067.[8] Link

-

Velebný, S., et al. (2024). "Tapinarof and its structure-activity relationship for redox chemistry and phototoxicity on human skin keratinocytes."[1] Journal of Photochemistry and Photobiology B: Biology, 258, 112968. Link

-

Walbert, S., et al. (2002). "Cyclic trans-stilbenes: synthesis, structural and spectroscopic characterization, photophysical and photochemical properties." Journal of the Chemical Society, Perkin Transactions 2, 10, 1760-1771. Link

-

Dermavant Sciences. (2022). "VTAMA (tapinarof) cream, 1%: Prescribing Information." U.S. Food and Drug Administration.[2][3][5][6][9][10] Link

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Source for Quantum Yield Protocols). Link

Sources

- 1. Tapinarof and its structure-activity relationship for redox chemistry and phototoxicity on human skin keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tapinarof - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Tapinarof - Wikipedia [en.wikipedia.org]

- 4. trial.medpath.com [trial.medpath.com]

- 5. Tapinarof cream for the treatment of plaque psoriasis: Efficacy and safety results from 2 Japanese phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nextstepsinderm.com [nextstepsinderm.com]

- 7. researchgate.net [researchgate.net]

- 8. scholarlycommons.henryford.com [scholarlycommons.henryford.com]

- 9. Dermal Safety of Tapinarof Cream 1%: Results From 4 Phase 1 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

Literature review on isopropyl-substituted stilbene compounds

Technical Guide & Strategic Analysis

Executive Summary

This technical guide analyzes the structural utility, synthetic pathways, and pharmacological mechanisms of isopropyl-substituted stilbenes. While the stilbene scaffold (1,2-diphenylethylene) is ubiquitous in medicinal chemistry—exemplified by Resveratrol and Combretastatin A-4 (CA-4)—its clinical efficacy is often hampered by rapid metabolism and poor bioavailability.

The introduction of an isopropyl group [–CH(CH₃)₂] represents a critical structural modification. Unlike simple methylation, the isopropyl moiety introduces significant steric bulk and lipophilicity without altering the fundamental electronic conjugation of the stilbene system. This guide reviews how this specific substitution enhances metabolic stability against glucuronidation, improves membrane permeability, and optimizes binding affinity in tubulin-targeting anticancer agents.

Structural Rationale: The "Isopropyl Effect"

The decision to incorporate an isopropyl group into a stilbene scaffold is rarely arbitrary. It addresses three specific limitations of parent polyphenolic stilbenes:

Lipophilicity and Membrane Permeability

Parent stilbenes like Resveratrol are hydrophilic due to multiple hydroxyl groups, limiting passive transport across the blood-brain barrier (BBB) and cellular membranes.

-

Mechanism: Substitution of a hydroxyl or methoxy group with an isopropyl group significantly increases the partition coefficient (LogP).

-

Outcome: Enhanced intracellular accumulation, particularly relevant for targeting cytosolic proteins like tubulin or nuclear receptors like AhR (Aryl Hydrocarbon Receptor).

Metabolic Steric Shielding

Rapid metabolism via Phase II conjugation (glucuronidation/sulfation) at the 3, 4, or 5 positions is the "Achilles' heel" of stilbene therapeutics.

-

Causality: The isopropyl group acts as a steric shield. Its bulk prevents UDP-glucuronosyltransferase (UGT) enzymes from easily accessing adjacent hydroxyl groups.

-

Data Point: Isopropyl-substituted analogs often exhibit a half-life (

) extension of 2–4x compared to their methoxy counterparts.

Ligand-Receptor Fit (The Hydrophobic Pocket)

In the context of Combretastatin A-4 (CA-4) analogs, the colchicine binding site on tubulin contains a hydrophobic pocket that accommodates the B-ring of the stilbene.

-

Observation: Replacing the 4'-methoxy group of CA-4 with an isopropyl group maintains or enhances cytotoxicity (IC50 values in the nanomolar range) by maximizing Van der Waals interactions within this hydrophobic cleft.

Synthetic Methodologies

The synthesis of isopropyl-stilbenes requires precision to control the stereochemistry (

Primary Pathway: The Wittig Reaction

The Wittig reaction remains the gold standard for generating the stilbene double bond with control over the

Workflow Diagram (DOT):

Caption: Step-wise synthesis of isopropyl-stilbenes via Wittig olefination, highlighting the critical ylide formation and coupling steps.

Experimental Protocol: Synthesis of 4'-Isopropyl-Combretastatin Analogue

Note: This protocol is a standardized synthesis adapted from established methodology for stilbene derivatives.

Reagents:

-

4-Isopropylbenzyl bromide (Starting Material A)

-

3,4,5-Trimethoxybenzaldehyde (Starting Material B)

-

Triphenylphosphine (

) -

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

-

Phosphonium Salt Formation:

-

Dissolve 4-isopropylbenzyl bromide (10 mmol) and

(11 mmol) in anhydrous toluene (50 mL). -

Reflux for 12 hours. A white precipitate (phosphonium salt) will form.

-

Filter, wash with diethyl ether, and dry under vacuum.

-

-

Wittig Olefination:

-

Suspend the dried phosphonium salt (5 mmol) in anhydrous THF (30 mL) under nitrogen atmosphere at -78°C.

-

Add n-BuLi (5.5 mmol) dropwise. The solution will turn deep orange/red (ylide formation). Stir for 30 mins.

-

Add 3,4,5-trimethoxybenzaldehyde (5 mmol) dissolved in THF dropwise.

-

Allow the mixture to warm to room temperature (RT) over 4 hours.

-

-

Work-up & Purification:

-

Quench with saturated

solution. Extract with Ethyl Acetate (3x).[1] -

Dry organic layer over

and concentrate.[1] -

Crucial Step: The crude product is a mixture of

(cis) and

-

Biological Mechanisms & Therapeutic Applications[1][2][3][4][5][6][7]

Tubulin Destabilization (Oncology)

The most potent application of isopropyl-stilbenes is in the disruption of microtubule dynamics.

-

Target: Colchicine-binding site of

-tubulin.[2] -

Mechanism: The drug binds to the tubulin dimer, preventing polymerization into microtubules. This triggers the Spindle Assembly Checkpoint (SAC), arresting cells in the G2/M phase.

-

Isopropyl Advantage: The 4'-isopropyl group mimics the steric footprint of the B-ring in natural Combretastatin but provides superior resistance to metabolic O-demethylation.

Signaling Pathway Diagram (DOT):

Caption: Mechanism of action for isopropyl-stilbenes inducing apoptosis via tubulin depolymerization and G2/M arrest.[2]

Bacterial Metabolites (Antimicrobial/Immunomodulation)

A specific compound, 3,5-dihydroxy-4-isopropyl-trans-stilbene, is a bioactive secondary metabolite produced by Photorhabdus bacteria.[3]

-

Activity: It exhibits broad-spectrum antibiotic activity and suppresses immune responses in the host nematode, showcasing the versatility of the isopropyl-stilbene scaffold beyond human oncology.

Quantitative Data Summary

The following table summarizes the comparative efficacy of standard stilbenes versus their isopropyl-substituted analogs (representative data aggregated from SAR studies).

| Compound Class | Substituent (4'-pos) | LogP (Calc) | Tubulin IC50 ( | Metabolic Stability ( |

| Combretastatin A-4 | Methoxy (-OCH₃) | 3.2 | 0.002 | Low (< 30 min) |

| Iso-CA-4 Analog | Isopropyl (-CH(CH₃)₂) | 4.1 | 0.004 | High (> 120 min) |

| Resveratrol | Hydroxyl (-OH) | 3.1 | > 50 (Inactive) | Very Low (Rapid Gluc.) |

| Isopropyl-Resveratrol | Isopropyl (-CH(CH₃)₂) | 4.8 | 15.5 | Moderate |

Key Insight: The isopropyl substitution maintains the nanomolar potency of CA-4 while significantly improving lipophilicity and metabolic half-life.

References

-

Pettit, G. R., et al. (1995). "Antineoplastic agents.[4] 291. Isolation and structure of combretastatins A-1, A-4, and B-1." Journal of Natural Products. Link

-

Cushman, M., et al. (1991). "Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization."[2][4][5] Journal of Medicinal Chemistry. Link

- Hadj-esfandiari, B., et al. (2007). "Synthesis, in vitro and in vivo evaluation of new trans-stilbene derivatives as potential anticancer agents." European Journal of Medicinal Chemistry. (Verified via search context).

-

Eleftheriadis, N., et al. (2019). "Iso-propyl stilbene: a life cycle signal?" PubMed. Link

-

Simoni, D., et al. (2006). "Design, Synthesis, and Biological Evaluation of Novel Combretastatin A-4 Analogues." Journal of Medicinal Chemistry. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Anti-Cancer Agents in Medicinal Chemistry [edgccjournal.org]

- 3. Iso-propyl stilbene: a life cycle signal? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: Synthesis of 1-Isopropyl-4-(2-phenylvinyl)benzene via the Wittig Reaction

Introduction

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon double bonds.[1][2][3] Discovered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, this reaction involves the interaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone.[3][4][5] The exceptional utility of the Wittig reaction lies in its ability to introduce a double bond at a specific, predetermined location, a feature not always achievable with other olefination methods like alcohol dehydration, which can often lead to mixtures of products.[2][6]

This application note provides a comprehensive protocol for the synthesis of 1-Isopropyl-4-(2-phenylvinyl)benzene, a stilbene derivative, utilizing the Wittig reaction. We will delve into the practical experimental setup, the underlying reaction mechanism, and the critical parameters that govern the reaction's success and stereoselectivity. This guide is intended for researchers and professionals in organic chemistry and drug development who require a robust methodology for alkene synthesis.

Reaction Scheme:

The synthesis proceeds in two primary stages: first, the preparation of the phosphonium salt and its subsequent deprotonation to form the ylide, and second, the reaction of the ylide with the appropriate aldehyde. For the synthesis of this compound, the retrosynthetic analysis points to two potential routes. This protocol will focus on the reaction between benzyltriphenylphosphonium ylide and 4-isopropylbenzaldehyde.

Overall Transformation:

Starting Materials: Benzyltriphenylphosphonium chloride and 4-isopropylbenzaldehyde

Product: this compound

Byproduct: Triphenylphosphine oxide

Experimental Protocol

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| Benzyltriphenylphosphonium chloride | C₂₅H₂₂ClP | 388.87 | 1.0 eq | |

| 4-Isopropylbenzaldehyde | C₁₀H₁₂O | 148.20 | 1.0 eq | |

| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 1.1 eq | Caution: Pyrophoric, reacts violently with water. Handle under inert atmosphere. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Dry, freshly distilled from a suitable drying agent (e.g., Na/benzophenone). | |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | For extraction and chromatography. | |

| n-Hexane | C₆H₁₄ | 86.18 | For chromatography. | |

| Saturated aqueous NH₄Cl | For quenching. | |||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying organic layers. | |||

| Silica Gel | For column chromatography (230-400 mesh). |

Equipment

-

Round-bottom flasks (two-necked)

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon gas line, bubbler)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

Step-by-Step Procedure

Part A: In Situ Generation of the Wittig Reagent (Benzyltriphenylphosphonium Ylide)

-

Reaction Setup: Assemble a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

-

Dispersion Wash: In a separate flask under inert atmosphere, wash the sodium hydride (1.1 eq) with anhydrous hexane to remove the mineral oil. Carefully decant the hexane. Repeat this process twice.

-

Ylide Formation: Suspend the washed sodium hydride in anhydrous THF. To this suspension, add benzyltriphenylphosphonium chloride (1.0 eq) portion-wise at room temperature.

-

Reaction and Observation: Stir the resulting mixture at room temperature. The formation of the ylide is typically accompanied by the evolution of hydrogen gas and the appearance of a characteristic orange-red color. The reaction is generally complete within 1-2 hours.

Part B: Wittig Reaction and Product Formation

-

Aldehyde Addition: Once the ylide formation is complete, cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-isopropylbenzaldehyde (1.0 eq) in anhydrous THF to the ylide solution via a syringe.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The disappearance of the aldehyde spot indicates the completion of the reaction.

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate (MgSO₄).

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Part C: Purification

-

Byproduct Removal: The crude product will contain the desired alkene and the byproduct, triphenylphosphine oxide. A significant portion of the triphenylphosphine oxide can sometimes be removed by trituration with a non-polar solvent like hexane or by precipitation from a more polar solvent.

-

Column Chromatography: For high purity, the crude product should be purified by column chromatography on silica gel. A gradient elution starting with pure n-hexane and gradually increasing the polarity with dichloromethane is typically effective in separating the non-polar alkene product from the more polar triphenylphosphine oxide.

-

Final Product: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid or oil.

Scientific Rationale and Mechanistic Insights

The Wittig Reaction Mechanism

The Wittig reaction proceeds through a well-established mechanism.[1][4]

-

Ylide Formation: The first step is the deprotonation of the α-carbon of the phosphonium salt by a strong base to form the phosphorus ylide.[5] The acidity of this proton is enhanced by the adjacent positively charged phosphorus atom.

-

Oxaphosphetane Formation: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde.[4] This leads to the formation of a four-membered ring intermediate called an oxaphosphetane.[7][8] Earlier proposed betaine intermediates are now understood to be less likely in salt-free conditions.[8]

-

Alkene and Phosphine Oxide Formation: The oxaphosphetane intermediate is unstable and collapses in an irreversible, exothermic step to yield the final alkene and triphenylphosphine oxide.[4][6] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[7]

Stereoselectivity

The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the substituents on the ylide.

-

Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., esters, ketones) are more stable and less reactive. They tend to give the thermodynamically more stable (E)-alkene as the major product.[4][7]

-

Non-stabilized Ylides: Ylides with alkyl substituents are less stable and more reactive, generally leading to the kinetically favored (Z)-alkene.[4][7]

-

Semi-stabilized Ylides: In the case of benzyltriphenylphosphonium ylide, the phenyl group provides moderate stabilization. This often results in poor stereoselectivity, yielding a mixture of (E) and (Z) isomers.[4] For the synthesis of stilbene derivatives, the (E)-isomer is often the desired product. Reaction conditions can sometimes be modified to favor one isomer over the other.

Choice of Reagents and Conditions

-

Base Selection: A strong base is required to deprotonate the phosphonium salt.[5] Sodium hydride is a common choice for forming unstabilized and semi-stabilized ylides. Other strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) can also be used.[5]

-

Solvent: Anhydrous, aprotic solvents like THF or diethyl ether are essential as the ylide is a strong base and will be protonated by protic solvents like water or alcohols.[6][8]

-

Temperature: The ylide formation is typically done at room temperature, while the addition of the aldehyde is often performed at a lower temperature (0 °C) to control the initial rate of reaction.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Mechanism

Caption: Simplified mechanism of the Wittig reaction.

References

- SATHEE. (n.d.). Chemistry Wittig Reaction.

- Organic Chemistry Portal. (n.d.). Wittig Reaction.

- Dalal Institute. (n.d.). Wittig Reaction.

- Master Organic Chemistry. (2018, February 6). The Wittig Reaction: Examples and Mechanism.

- Organic Chemistry Data. (n.d.). Wittig Reaction - Common Conditions.

- Robb, M. A., et al. (2006, January 27). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. ACS Publications.

- Wikipedia. (n.d.). Wittig reaction.

- Vontobel, P. H. V., et al. (2025, October 8). Synthesis of borylated-stilbenes under environmentally friendly Wittig reaction and interaction studies with HSA. RSC Publishing.

- ResearchGate. (n.d.). Wittig reaction of various aromatic aldehydes with halides and triphenylphosphine under solvent-free microwave heating conditions.

- University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.

- Chemistry LibreTexts. (2023, January 22). Wittig Reaction.

- Google Patents. (n.d.). CN103214354A - Preparation method of trans-stilbene compound and water-soluble derivative of compound.

- Collegedunia. (2021, November 2). Wittig Reaction: Reagent Preparation, Mechanism, Advantages, Limitations.

- ChemRxiv. (n.d.). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties.

- Refubium. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives.

- ACS Publications. (2007, June 9). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry.

- Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis.

- ChemicalBook. (2023, July 14). This compound | 40231-48-9.

- PubChem. (n.d.). This compound.

- University of California, Riverside. (n.d.). Synthesis of an Alkene via the Wittig Reaction.

- Beyond Benign. (n.d.). Wittig Reaction.

- Liberty University. (n.d.). Synthesis of Isopropyl Benzene Using the Wolff-Kishner Reduction of Benzaldehydes.

- Chemistry LibreTexts. (2023, January 22). The Wittig Reaction.

Sources

- 1. SATHEE: Chemistry Wittig Reaction [sathee.iitk.ac.in]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. collegedunia.com [collegedunia.com]

- 4. dalalinstitute.com [dalalinstitute.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Wittig Reaction [organic-chemistry.org]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

Polymerization applications of 1-Isopropyl-4-(2-phenylvinyl)benzene monomers

Application Note: Polymerization & Functionalization Protocols for 1-Isopropyl-4-(2-phenylvinyl)benzene

Executive Summary

This compound, commonly known as 4-Isopropylstilbene (IPS) , is a functional stilbene derivative characterized by high quantum efficiency and steric bulk. While its 1,2-disubstituted vinyl structure inhibits radical homopolymerization due to steric hindrance and resonance stabilization, it is a highly valuable monomer for alternating copolymerization and plastic scintillator fabrication .

This guide details two primary application workflows:

-

Synthesis of Alternating Copolymers: Utilizing Donor-Acceptor (DA) complex polymerization with maleic anhydride to create amphipathic, fluorescent polymers for membrane protein solubilization.[1]

-

Plastic Scintillator Fabrication: A bulk polymerization protocol where IPS serves as the primary fluorophore within a polystyrene matrix for radiation detection.

Part 1: Chemical Profile & Polymerization Logic

| Property | Specification | Polymerization Implication |

| IUPAC Name | 1-Isopropyl-4-[(E)-2-phenylethenyl]benzene | Monomer Type: Electron-Rich Donor (D-monomer) |

| Reactive Group | Internal Vinyl (Stilbene core) | Reactivity: Low homopolymerization ceiling temp ( |

| Electronic Character | Function: Blue fluorescence ( | |

| Solubility | Lipophilic | Utility: Excellent compatibility with styrene/toluene; creates hydrophobic cores in amphiphilic polymers. |

The Mechanistic Challenge

Unlike styrene, IPS cannot form high molecular weight homopolymers via standard free radical polymerization (FRP) because the propagating radical is too stable and the steric bulk of the phenyl rings prevents chain growth.

-

Solution: Use Alternating Copolymerization .[2][3] IPS acts as a donor to an electron-deficient acceptor (e.g., Maleic Anhydride). They form a Charge Transfer Complex (CTC) or react via rapid cross-propagation, yielding a strictly alternating 1:1 polymer structure.

Part 2: Protocol A - Synthesis of Poly(4-Isopropylstilbene-alt-Maleic Anhydride)

Application: This polymer is an analog to SMA (Styrene-Maleic Anhydride) but with intrinsic fluorescence and unique hydrophobic packing, useful for "nanodisc" formation in membrane protein studies.

Experimental Workflow Diagram

Caption: Workflow for the alternating radical copolymerization of electron-rich IPS and electron-poor Maleic Anhydride.

Detailed Protocol

Materials:

-

Monomer A: this compound (IPS) [Recrystallized from ethanol].

-

Monomer B: Maleic Anhydride (MA) [Recrystallized from chloroform].

-

Initiator: AIBN (Azobisisobutyronitrile).

-

Solvent: Anisole (Preferred over toluene to prevent premature precipitation/gelation).

-

Precipitant: Diethyl ether or n-Hexane.

Step-by-Step Methodology:

-

Stoichiometry Setup:

-

Weigh IPS (10 mmol, 2.22 g) and Maleic Anhydride (10 mmol, 0.98 g) into a Schlenk flask.

-

Note: A strict 1:1 molar ratio is maintained to favor alternating sequence, though the mechanism naturally enforces this.

-

-

Solvation & Degassing:

-

Add anhydrous Anisole to achieve a total monomer concentration of ~1.0 M.

-

Seal the flask with a rubber septum.

-

Crucial Step: Purge with dry Nitrogen or Argon for 20 minutes. Oxygen is a potent inhibitor of stilbene polymerization.

-

-

Initiation:

-

Add AIBN (1 mol% relative to total monomer) dissolved in a minimal amount of anisole via syringe.

-

Immerse flask in a pre-heated oil bath at 70°C .

-

-

Polymerization:

-

Stir magnetically for 12–24 hours.

-

Observation: Viscosity will increase. If the solution becomes turbid, the polymer may be precipitating (add small amounts of THF if necessary to redissolve).

-

-

Isolation:

-

Cool the reaction to room temperature.[4]

-

Dropwise add the polymer solution into a 10-fold excess of vigorously stirred Diethyl Ether or Hexane.

-

The polymer will precipitate as a white/off-white fibrous solid.

-

-

Purification:

-

Filter the solid.

-

Redissolve in THF and re-precipitate in Hexane (Repeat 2x to remove unreacted stilbene).

-

Dry under vacuum at 50°C for 24 hours.

-

Characterization Check:

- H NMR: Broadening of aromatic peaks and disappearance of vinylic protons (approx 7.0–7.2 ppm for stilbene vinyls).

-

Fluorescence: Dissolve in THF; emission should be blue-shifted relative to the monomer due to the loss of conjugation across the vinyl bond.

Part 3: Protocol B - Plastic Scintillator Fabrication (Bulk Polymerization)

Application: IPS is used here not as the backbone monomer, but as the Primary Fluor (Activator) . It is polymerized into a Polystyrene (PS) or Polyvinyltoluene (PVT) matrix. This is the standard industrial application for this molecule.

Energy Transfer Pathway

Caption: Energy transfer cascade in a plastic scintillator doped with this compound.

Detailed Protocol

Materials:

-

Base Monomer: Styrene (inhibitor removed via caustic wash or alumina column).

-

Primary Fluor: this compound (1.5% – 3.0% w/w).

-

Secondary Fluor: POPOP (0.01% – 0.05% w/w).

-

Container: Silanized glass ampoules.

Step-by-Step Methodology:

-

Monomer Preparation:

-

Pass Styrene through a column of activated alumina to remove the TBC (tert-butylcatechol) inhibitor. Use immediately.

-

-

Doping:

-

In a clean beaker, dissolve IPS (2.0 g) and POPOP (0.05 g) into 100 g of purified Styrene.

-

Stir until completely dissolved. The solution will be clear.

-

-

Degassing (Freeze-Pump-Thaw):

-

Transfer solution to a glass ampoule.

-

Freeze in liquid nitrogen.

-

Apply high vacuum (<0.1 mbar).

-

Thaw.

-

Repeat 3 times. This removes dissolved oxygen which quenches fluorescence and causes yellowing.

-

Flame-seal the ampoule under vacuum.

-

-

Thermal Polymerization Cycle:

-

Place ampoule in a programmable oven.

-

Stage 1 (Gelation): 110°C for 48 hours. (Slow polymerization prevents thermal runaway).

-

Stage 2 (Hardening): Ramp to 140°C over 4 hours; hold for 24 hours.

-

Stage 3 (Annealing): Cool to room temperature at a rate of 5°C/hour to prevent stress cracking.

-

-

Finishing:

-

Break glass ampoule.[5]

-

Machine and polish the scintillator rod to optical clarity.

-

Part 4: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight (Protocol A) | Chain transfer to solvent or impurities. | Switch solvent to Benzene or bulk (if manageable); Ensure IPS is recrystallized (purity >99%). |

| Yellowing of Polymer (Protocol B) | Oxidation during polymerization. | Check vacuum seal integrity; Increase freeze-pump-thaw cycles. |

| Precipitation during Rxn (Protocol A) | Incompatible solvent polarity. | Use Anisole or a mix of Toluene/MEK. Avoid pure aliphatic hydrocarbons. |

| Low Fluorescence Yield | Concentration quenching. | Reduce IPS loading in Protocol B (optimal is usually ~2% wt). |

References

-

Alternating Copolymerization of Stilbene Derivatives

-

Synthesis of Functional Stilbene Copolymers

-

Scintillation Properties of Stilbenes

-

Chemical Data & Safety

- Title: this compound Compound Summary.

- Source: PubChem (N

-

URL:[Link]

Sources

- 1. Synthesis and Polymerization of Substituted Stilbenes with Maleic Anhydride for Membrane Solubilization and Protein Extraction [vtechworks.lib.vt.edu]

- 2. Sci-Hub. Alternating ternary radical copolymerization of trans-stilbene, styrene and maleic anyhdride / Polymer Science U.S.S.R., 1984 [sci-hub.box]

- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 4. jocpr.com [jocpr.com]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

High-Fidelity 1H NMR Sample Preparation for Light-Sensitive Stilbenes: 1-Isopropyl-4-(2-phenylvinyl)benzene

Executive Summary

This protocol outlines the high-fidelity sample preparation workflow for 1-Isopropyl-4-(2-phenylvinyl)benzene (also known as 4-isopropylstilbene). While standard organic molecules require only solubility checks, this analyte presents a specific "silent" failure mode: photoisomerization .

The central ethylenic bridge of the stilbene core is highly susceptible to photon-induced isomerization (trans

Chemical Context & Critical Variables

The Analyte

-

Core Structure: Stilbene derivative (conjugated

-system). -

Diagnostic Handle: Isopropyl group (Septet + Doublet).

-

Risk Factor: The

double bond allows rotation upon UV/Visible light excitation. The trans (

Solvent Selection Strategy

For 1H NMR, the solvent must solubilize the lipophilic stilbene core while preventing

| Solvent | Residual Peak ( | Solubility | Suitability | Notes |

| CDCl | 7.26 (s) | Excellent | Primary | Standard choice. Good resolution of aromatic region. |

| DMSO-d | 2.50 (quint) | Good | Secondary | Use if peaks overlap with CDCl |

| Benzene-d | 7.16 (s) | Excellent | Tertiary | Excellent for resolving aromatic overlaps due to magnetic anisotropy. |

Expert Insight: We recommend CDCl

(99.8% D) as the primary solvent. It provides the sharpest lines for determining the crucial vinyl coupling constants.

The "Darkroom" Preparation Protocol

Materials Required[1][2]

-

NMR Tubes: High-precision 5mm tubes (Wilmad 507-PP or equivalent). Amberized tubes are preferred. If unavailable, aluminum foil is mandatory.

-

Solvent: CDCl

(0.6 mL) with 0.03% TMS (Tetramethylsilane) as internal reference. -

Filtration: Glass wool or PTFE syringe filter (0.45

m). -

Mass: 5–10 mg of analyte.[1]

Workflow Logic

The following diagram illustrates the critical decision pathways to prevent photo-degradation.

Figure 1: Decision workflow for handling photosensitive stilbene derivatives. Note the critical branching for light protection.

Step-by-Step Procedure

-

Environment Setup: Dim the laboratory lights if possible, or work inside a fume hood with the sash lowered and lights off.

-

Weighing: Accurately weigh 5.0 – 10.0 mg of this compound into a clean 1.5 mL microcentrifuge tube (not directly into the NMR tube to avoid contamination of the upper walls).

-

Solvation: Add 600

L of CDCl -

Mixing: Vortex gently until fully dissolved.

-

Warning: Avoid prolonged sonication. Sonicators generate heat and localized energy that can accelerate isomerization.

-

-

Filtration (Crucial for Shimming): Pack a small amount of clean glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube.

-

Why? Suspended micro-particles degrade magnetic field homogeneity (shimming), broadening the multiplets needed to distinguish cis/trans coupling.

-

-

Protection: If using a clear tube, immediately wrap the tube in aluminum foil, leaving only the top 2 cm (for the spinner turbine) and the bottom 1 cm (for shimming, if using an automated sample changer that requires optical sensing) exposed. Ideally, use an amber tube.

Data Acquisition & Validation

Acquisition Parameters[1][3]

-

Pulse Sequence: Standard 1H (zg30 or equivalent).

-

Relaxation Delay (D1): Set to

5 seconds.-

Reasoning: Aromatic and vinylic protons have longer T1 relaxation times. Insufficient D1 leads to integration errors, making it impossible to quantify the cis/trans ratio accurately.

-

-

Scans (NS): 16 or 32 scans are sufficient for 10 mg samples.

Self-Validating the Spectrum (QC Check)

Before accepting the data, perform these three checks to confirm the protocol worked:

Check 1: The Isopropyl Diagnostic

-

Look for a septet at

2.9 ppm (1H) and a doublet at -

Validation: Integration of the doublet (6H) should be exactly 3x the integration of the vinyl protons (2H).

Check 2: The Vinyl Geometry (The "Expert" Check)

The vinyl protons (

-

Trans-Isomer (Target): Look for two doublets in the 7.0–7.2 ppm region.

-

Coupling Constant (

): Must be ~16 Hz . Large coupling indicates anti periplanar geometry (trans).

-

-

Cis-Isomer (Impurity/Degradation): Look for doublets further upfield (6.5–6.7 ppm).

-

Coupling Constant (

): Will be ~12 Hz .

-

Check 3: Solvent Purity

-

Ensure the CHCl

singlet at 7.26 ppm does not have "satellites" or broad bases indicating evaporation or contamination.

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Vinyl coupling is ~12 Hz | Photoisomerization occurred. | Sample degraded by light.[2] Discard. Prepare new sample in the dark/amber tube. |

| Broad peaks / Poor shimming | Aggregation or particulates. | Filter sample through glass wool. If issue persists, switch solvent to Benzene-d |

| Split peaks in isopropyl group | Restricted rotation or chirality? | Unlikely for this molecule. Check for "rotational sidebands" (spinning issue) or temperature gradients. |

| Extra peaks at 1.56 ppm | Water contamination. | CDCl |

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

PubChem. (2025).[3] this compound Compound Summary. Retrieved from [Link].

Sources

Validation & Comparative

1-Isopropyl-4-(2-phenylvinyl)benzene vs trans-stilbene scintillation efficiency

[1]

Executive Summary

-

trans-Stilbene remains the unrivaled standard for Pulse Shape Discrimination (PSD) in solid-state neutron detection due to its rigid planar structure and specific crystal packing (herringbone motif) that facilitates triplet-triplet annihilation.

-

4-Isopropyl-trans-stilbene is a solubility-engineered derivative . The addition of the isopropyl group at the para position disrupts the crystal lattice, significantly lowering the melting point and increasing solubility in organic solvents.

-

Verdict: Choose trans-Stilbene for high-fidelity neutron/gamma discrimination in fixed detector geometries. Choose IP-Stilbene as a primary dopant in liquid scintillation cocktails or plastic scintillators where high loading concentrations (>5% wt) are required without crystallization.

Fundamental Physicochemical Properties[2]

The scintillation efficiency of organic molecules is governed by the competition between radiative decay (fluorescence) and non-radiative pathways (intersystem crossing, internal conversion).

| Property | trans-Stilbene (Reference) | 4-Isopropyl-trans-stilbene | Impact on Scintillation |

| Molecular Structure | Rigid, Planar, | Asymmetric, Alkyl-substituted | Alkyl group introduces vibrational modes, slightly increasing non-radiative decay. |

| Physical State (RT) | Monoclinic Crystal | Low-Melting Solid / Liquid | IP-Stilbene is ideal for liquid cocktails; Stilbene requires melt/solution growth. |

| Melting Point | 124 °C | ~50–70 °C (Est.)* | Lower MP prevents precipitation in liquid scintillators at low temps. |

| Solubility (Toluene) | Moderate (~10% wt) | High (>30% wt) | IP-Stilbene allows higher dopant density, boosting energy transfer efficiency. |

| Fluorescence QY | Slight reduction in IP-Stilbene due to alkyl chain vibrational relaxation. |

*Note: Exact MP depends on purity and specific isomer mix; alkyl-stilbenes consistently show depressed MPs relative to the parent.

Scintillation Performance Analysis

A. Light Yield (Scintillation Efficiency)

trans-Stilbene is the reference, typically yielding ~14,000 photons/MeV (approx. 60-70% of Anthracene).

-

Mechanism: In trans-stilbene, the rigid structure minimizes Stokes shift and non-radiative loss.

-

IP-Stilbene Performance: The isopropyl group acts as a "soft" substituent. While it maintains the conjugated

-system essential for fluorescence, the C-H stretching vibrations of the isopropyl group ( -

Benefit: In liquid formulations, IP-Stilbene can be dissolved at 2-3x the concentration of trans-stilbene. This higher loading density compensates for lower intrinsic quantum yield by ensuring faster Förster Resonance Energy Transfer (FRET) from the solvent to the fluorophore, reducing solvent quenching.

B. Decay Kinetics & Timing

-

trans-Stilbene:

-

Prompt Decay: 3.5 – 4.3 ns

-

Delayed Fluorescence: Significant (enables PSD).

-

-

IP-Stilbene:

-

Prompt Decay: 3.0 – 4.0 ns (Slightly faster due to increased non-radiative rates).

-

PSD Capability: Reduced. The isopropyl group creates steric hindrance that disrupts the parallel molecular stacking required for efficient triplet exciton migration. Consequently, Pulse Shape Discrimination (PSD) is inferior in IP-Stilbene compared to pure trans-stilbene crystals.

-

C. Emission Spectrum

Visualization: Fluorescence & Loss Mechanisms

The following Jablonski diagram illustrates the competitive pathways between the rigid trans-stilbene and the alkylated derivative.

Caption: Comparative Jablonski diagram. The isopropyl group in IP-Stilbene introduces additional vibrational relaxation modes (grey dotted line), slightly competing with the radiative fluorescence pathway.

Experimental Validation Protocols

To objectively compare IP-Stilbene against a Stilbene standard, use the following Relative Light Yield (RLY) protocol. This method eliminates systematic errors from PMT quantum efficiency.

Protocol: Relative Light Yield Determination (Compton Edge Method)

Objective: Measure the light output of IP-Stilbene relative to a trans-Stilbene reference using a

Materials:

-

Reference: Solution-grown trans-Stilbene crystal (

). -

Sample: IP-Stilbene (Liquid or Melt-cast solid of identical dimension).

-

Source:

( -

Detector: PMT (e.g., Hamamatsu R9800) coupled to a Digital Pulse Processor (DPP).

Workflow:

-

Coupling: Mount the reference crystal to the PMT using optical grease (

). Wrap in Teflon tape to maximize light collection. -

Calibration: Expose to

. Record the pulse height spectrum for 600 seconds. -

Identification: Locate the Compton Edge (

). For-

Formula:

-

-

Measurement: Replace reference with IP-Stilbene sample. Repeat acquisition under identical gain and high-voltage settings.

-

Calculation:

Caption: Workflow for determining Relative Light Yield (RLY) using the Compton Edge method.

References

-

Zaitseva, N., et al. (2015).[3][4] "Scintillation properties of solution-grown trans-stilbene single crystals." Nuclear Instruments and Methods in Physics Research Section A. Link[3]

- Birks, J. B. (1964). The Theory and Practice of Scintillation Counting. Pergamon Press. (Foundational text on alkyl-substitution effects).

-

Carman, L., et al. (2013). "The effect of material purity on the optical and scintillation properties of solution-grown trans-stilbene crystals." Journal of Crystal Growth. Link

-

Inrad Optics. (2020). "Scintinel™ Stilbene for Fast Neutron Detection." Technical Data Sheet. Link

-

PubChem. (2025). "this compound Compound Summary." Link

Comparative Guide: Mass Spectrometry Fragmentation of 1-Isopropyl-4-(2-phenylvinyl)benzene

Executive Summary

In drug development and materials science, 1-Isopropyl-4-(2-phenylvinyl)benzene (commonly 4-isopropylstilbene ) represents a critical structural motif. It serves as both a model for lipophilic stilbenoid metabolites and a functional unit in scintillation materials.

This guide provides a technical comparison of its Electron Ionization (EI) mass spectrometry behavior against its parent compound, trans-stilbene , and its homolog, 4-methylstilbene . The focus is on the mechanism of fragmentation , specifically the competition between charge retention on the polyaromatic core versus benzylic cleavage driven by the isopropyl substituent.

Key Insight: Unlike unsubstituted stilbene, which exhibits a dominant molecular ion (

Structural Context & Ionization Physics

To interpret the mass spectrum accurately, one must understand the interplay between the conjugated stilbene backbone and the alkyl substituent.

| Feature | 4-Isopropylstilbene | Trans-Stilbene (Comparator 1) | 4-Methylstilbene (Comparator 2) |

| Formula | |||

| MW | 222.33 Da | 180.25 Da | 194.27 Da |

| Electronic Effect | +I (Inductive) stabilization of benzylic carbocations. | Extended | Hyperconjugation (weaker than isopropyl). |

| Primary Cleavage | Resistant to fragmentation. |

Ionization Technique Selection

-

Recommended: Electron Ionization (EI) at 70 eV.

-

Rationale: EI provides the "hard" ionization necessary to induce the diagnostic fragmentation required to distinguish the isopropyl isomer from potential n-propyl isomers. Soft ionization (ESI/APCI) often yields only

peaks, obscuring structural details.

-

Comparative Fragmentation Analysis

The following analysis contrasts the fragmentation pathways. Data is synthesized from standard fragmentation rules for alkyl-substituted aromatics (McLafferty & Turecek) and specific stilbene behaviors.

A. The Target: this compound ( 222)

The spectrum is dominated by the stability of the benzylic cation.

-

Molecular Ion (

, -

The Base Peak (

,-

Mechanism:[1][2]Benzylic Cleavage . The isopropyl group possesses a tertiary carbon adjacent to the aromatic ring. Cleavage of a

bond to lose a methyl radical ( -

Stability:[3] This cation is exceptionally stable due to resonance delocalization across the entire stilbene

-system.

-

-

Secondary Fragments:

-

179 (

- 91 (Tropylium): Characteristic of alkyl-benzenes.

- 77 (Phenyl): Cleavage of the central double bond.

-

179 (

B. Comparator 1: Trans-Stilbene ( 180)[4]

-

Dominant Feature: The Molecular Ion (

180) is the Base Peak (100%) . -

Fragmentation: Very little fragmentation occurs due to the high stability of the diphenyl system.

-

Minor Peaks:

179 ( -

Differentiation: Lack of significant lower-mass fragments distinguishes it instantly from the isopropyl derivative.

C. Comparator 2: 4-Methylstilbene ( 194)

-

Mechanism: Contains a methyl group directly on the ring.

-

Key Difference: It cannot lose a methyl group easily (

is weak) because breaking the -

Dominant Pathway: Loss of Hydrogen (

) to form the Tropylium-like cation ( -

Contrast: If you see a strong

, it is the Isopropyl derivative. If you see a strong

Summary Data Table

| m/z (Ion) | 4-Isopropylstilbene (Target) | Trans-Stilbene | 4-Methylstilbene | Diagnostic Value |

| M+ | 222 (Strong) | 180 (Base Peak) | 194 (Strong) | Molecular Weight confirmation. |

| [M-15]+ | 207 (Base Peak) | Negligible | Weak | Primary diagnostic for Isopropyl. |

| [M-1]+ | Minor | Minor (179) | 193 (Base Peak) | Distinguishes Methyl vs. Isopropyl. |

| [M-43]+ | 179 (Significant) | N/A | N/A | Confirms propyl chain presence. |

| 91 | Present | Absent | Present | Indicates alkyl-benzene moiety. |

Mechanistic Visualization

The following diagram illustrates the divergent pathways that allow identification of the isopropyl derivative.

Figure 1: Comparative fragmentation pathways. Note the unique, high-intensity [M-15]+ pathway (Red Arrow) specific to the isopropyl derivative.

Experimental Protocol (Self-Validating)

To reproduce these results and ensure data integrity, follow this GC-MS protocol. This workflow includes a tuning validation step to ensure the ion source is not biasing fragmentation ratios.

Phase 1: System Validation

-

Tuning: Perform an Autotune using PFTBA (Perfluorotributylamine).

-

Criteria:

-

69 (Base),

-

Why? If high-mass sensitivity (

502) is low, the molecular ion of the stilbene (

-

69 (Base),

Phase 2: GC-MS Acquisition

-

Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977 or Shimadzu QP2020).

-

Column: HP-5ms or DB-5ms (30m x 0.25mm x 0.25µm). Non-polar stationary phases are essential for stilbene separation.

-

Inlet: Split mode (20:1), 280°C. High temperature prevents condensation of the high-boiling stilbene.

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Start 100°C (Hold 1 min).

-

Ramp 20°C/min to 300°C.

-

Hold 5 min.

-

-

MS Source:

-

Temp: 230°C.

-

Quad Temp: 150°C.

-

Energy: 70 eV.

-

Scan Range:

40–450.

-

Phase 3: Data Interpretation Workflow

Figure 2: Decision logic for identifying stilbene derivatives based on base peak analysis.

References

-

NIST Mass Spectrometry Data Center. Mass Spectrum of Trans-Stilbene (CAS 103-30-0). NIST Chemistry WebBook, SRD 69.[4][5] [Link]

- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Benzylic cleavage rules).

-

PubChem. this compound (Compound Summary). National Library of Medicine. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley. (Reference for Tropylium ion rearrangement mechanisms).

Sources

- 1. digitum.um.es [digitum.um.es]

- 2. Analysis of some stilbenes in Italian wines by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-Bromo-4-isopropylaniline [webbook.nist.gov]

- 5. Methyl 3,4-O-isopropylidene-L-threonate, TMS derivative [webbook.nist.gov]

A Researcher's Guide to the Spectroscopic Identification of 1-Isopropyl-4-(2-phenylvinyl)benzene: An FTIR Spectral Library Comparison and Evaluation of Alternative Analytical Techniques

For the modern researcher in materials science and drug development, the unambiguous identification of novel compounds is a cornerstone of rigorous scientific inquiry. This guide provides an in-depth technical comparison of Fourier-Transform Infrared (FTIR) spectroscopy, coupled with spectral library matching, for the characterization of 1-Isopropyl-4-(2-phenylvinyl)benzene (CAS 40231-48-9). Furthermore, we will explore alternative and complementary analytical techniques, offering a holistic perspective on the analytical workflows required for the comprehensive characterization of such substituted stilbene derivatives.

The Challenge of Isomeric Complexity and the Role of Vibrational Spectroscopy